N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-24-18-5-4-15(20)11-17(18)21-19(23)22-8-6-14(7-9-22)12-26-13-16-3-2-10-25-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZDCDUXNAGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory effects, supported by various research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 394.9 g/mol. The structure features a piperidine ring substituted with a furan moiety and a chloro-methoxyphenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O3S |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 1396861-03-2 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects. For instance, derivatives of thiazolidinone containing furan moieties have shown moderate to strong antiproliferative activity across various human leukemia cell lines in a dose-dependent manner . The mechanism of action often involves the induction of apoptosis, as evidenced by assays measuring lactate dehydrogenase (LDH) release and DNA fragmentation.
Case Study:
A study synthesized several derivatives from the thiazolidinone framework, demonstrating that specific substitutions at the C-terminal significantly impacted their anticancer efficacy. For example, compounds 5e and 5f exhibited potent cytotoxicity against leukemia cells, suggesting that modifications to the core structure can enhance biological activity .
Antibacterial Activity
The antibacterial potential of this compound has been inferred from studies on related piperidine derivatives. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting bacterial growth .
Table: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Piperidine Derivative A | Staphylococcus aureus | 12.5 mg/mL |
| Piperidine Derivative B | Escherichia coli | 25 mg/mL |
| N-(5-chloro-2-methoxyphenyl)... | Pseudomonas aeruginosa | 50 mg/mL |
Enzyme Inhibition
In addition to its antimicrobial properties, the compound's potential as an enzyme inhibitor has been explored. Studies on related derivatives indicate that they can inhibit acetylcholinesterase (AChE) and urease activities, which are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
Mechanism of Action:
The presence of electron-donating groups in the structure enhances binding affinity to target enzymes, thus improving inhibitory efficacy. For instance, modifications at the para position of the aromatic ring have been shown to significantly influence AChE inhibition rates.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide exhibit promising anticancer activity. For instance, derivatives with similar structural features have demonstrated selective inhibition against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). In vitro evaluations showed that certain analogs achieved IC50 values in the micromolar range, indicating significant cytotoxic effects against these cancer cells .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for creating complex structures in a single step. This method allows for the rapid assembly of diverse chemical frameworks, enhancing the compound's potential for further functionalization and optimization .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the furan moiety can significantly influence anticancer efficacy. Research indicates that specific substitutions enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
Case Study 1: Inhibition of Carbonic Anhydrases
A study focused on a series of piperidine derivatives demonstrated that compounds structurally related to this compound exhibited potent inhibition of carbonic anhydrases. The most active derivative showed a K_i value of 89 pM against hCA IX, suggesting potential use in cancer therapy targeting tumor-associated enzymes .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of similar compounds against various pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Piperidine/Piperazine Carboxamide Derivatives
Key Observations :
Thio-Containing Analogs
Key Observations :
Methoxyphenyl/Chlorophenyl Derivatives
Key Observations :
Furan-Containing Compounds
Key Observations :
- Furan Role : Furan rings in AZ331/AZ257 contribute to π-π stacking in receptor binding. The furan-2-ylmethyl thioether in the target compound may similarly enhance hydrophobic interactions .
Q & A
Q. What are the key synthetic steps and intermediates for preparing N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves three stages:
Intermediate 1 : Preparation of 5-chloro-2-methoxyphenyl isocyanate via reaction of 5-chloro-2-methoxyaniline with phosgene or triphosgene under controlled anhydrous conditions .
Intermediate 2 : Formation of the thioether moiety by reacting furan-2-ylmethanethiol with 4-(chloromethyl)piperidine in the presence of a base (e.g., triethylamine) to form 4-(((furan-2-ylmethyl)thio)methyl)piperidine .
Final Coupling : Reacting Intermediate 1 with Intermediate 2 using carbodiimide coupling agents (e.g., DCC or EDC) in dichloromethane or DMF at 0–25°C, followed by purification via HPLC or column chromatography .
Critical Parameters : Temperature control during isocyanate formation and stoichiometric precision in coupling reactions are vital to avoid side products.
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns on the piperidine ring and furan-thioether linkage .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected ~435 g/mol) and fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Note : Differential Scanning Calorimetry (DSC) can further confirm crystalline stability .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. For example, measure IC50 values in kinase inhibition studies at concentrations ranging from 1 nM to 10 µM .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HeLa cell lines to evaluate viability at 24–72 hours post-treatment .
- Solubility and stability : Assess compound stability in PBS (pH 7.4) and DMSO at 25°C/37°C over 24–48 hours using HPLC .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling step of the synthesis?
- Methodological Answer :
- Reagent Optimization : Replace DCC with EDC·HCl to reduce byproduct formation. Use 1.2–1.5 equivalents of coupling agent relative to the limiting reagent .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while adding molecular sieves (3Å) absorbs moisture to prevent hydrolysis .
- Temperature Gradients : Perform reactions at 0°C for 1 hour, then gradually warm to 25°C to minimize exothermic side reactions .
Data-Driven Adjustment : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry if intermediates persist.
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate conflicting studies using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Structural Confirmation : Re-characterize batches showing discrepant results via X-ray crystallography to rule out polymorphic variations .
Q. How does modifying the furan-thioether moiety impact structure-activity relationships (SAR)?
- Methodological Answer :
- Substitution Studies : Replace furan-2-ylmethyl with thiophene-2-ylmethyl or benzyl groups to evaluate changes in lipophilicity (logP) and target binding .
- Thioether vs. Sulfone : Oxidize the thioether to sulfone using m-CPBA and compare IC50 values in enzymatic assays to assess the role of sulfur oxidation state .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins after structural modifications .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation via HPLC at 0, 2, 6, and 24 hours .
- Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor decomposition using UV-Vis spectroscopy .
- Oxidative Stress Testing : Treat with H2O2 (1–5 mM) and quantify oxidative byproducts (e.g., sulfoxides) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
